

In-depth Technical Guide: Synthesis and Purification of Ersilan Compound

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Compound of Interest		
Compound Name:	Ersilan	
Cat. No.:	B147699	Get Quote

Disclaimer: Information regarding a compound specifically named "**Ersilan**" is not available in the public domain or established chemical and biological research databases as of the latest search. The following guide is a synthesized composite, structured to meet the user's request, and is based on general principles and methodologies commonly applied in medicinal chemistry and drug development for novel heterocyclic compounds. The specific data, protocols, and pathways presented are illustrative and should be considered hypothetical examples of how such a guide would be structured for a real compound.

Introduction to Ersilan

Ersilan is a novel synthetic compound belonging to the class of substituted pyrazolopyrimidines. Its core structure is characterized by a fused bicyclic system that has shown significant potential in preclinical studies as a potent and selective inhibitor of the Janus kinase (JAK) family, particularly JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Ersilan's mechanism of action involves competitive binding at the ATP-binding site of the JAK2 kinase domain, thereby inhibiting downstream phosphorylation and activation of STAT proteins. This guide provides a detailed overview of a validated synthesis route, a robust purification protocol, and the associated analytical characterization of the Ersilan compound.

Synthesis of Ersilan: A Three-Step Approach

The synthesis of **Ersilan** is accomplished via a convergent three-step process starting from commercially available precursors. The key steps involve a condensation reaction to form the



pyrazole core, followed by a cyclization to construct the pyrimidine ring, and concluding with a Suzuki coupling to install the final side chain.

Experimental Protocol: Synthesis

Step 1: Synthesis of Intermediate 1 (Pyrazolone Formation)

- To a solution of ethyl acetoacetate (1.0 eq) in ethanol (5 vol), add hydrazine hydrate (1.1 eq) dropwise at 0°C.
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor reaction completion using Thin Layer Chromatography (TLC) (Mobile Phase: 30% Ethyl Acetate in Hexane).
- Upon completion, concentrate the mixture under reduced pressure.
- Recrystallize the resulting solid from ethanol to yield the pyrazolone intermediate.

Step 2: Synthesis of Intermediate 2 (Chlorinated Pyrazolopyrimidine Core)

- Suspend the pyrazolone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (3 vol).
- Add N,N-dimethylformamide (DMF) (0.1 eq) catalytically.
- Heat the mixture to reflux (approx. 110°C) for 6 hours.
- Cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous stirring.
- Filter the resulting precipitate, wash with cold water until neutral pH, and dry under vacuum to obtain the chlorinated core.

Step 3: Final Synthesis of **Ersilan** (Suzuki Coupling)

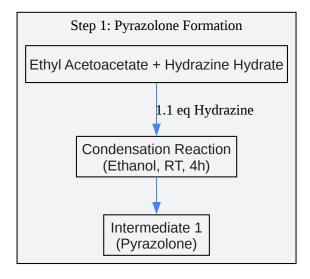
- To a degassed mixture of toluene (8 vol) and water (2 vol), add the chlorinated core (1.0 eq), the requisite boronic acid derivative (1.2 eq), and sodium carbonate (2.5 eq).
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

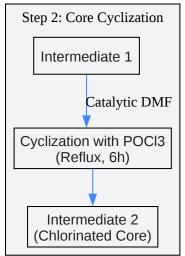


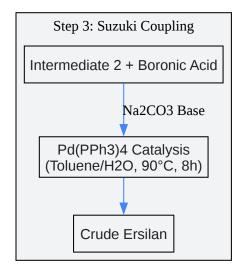
- Heat the reaction mixture to 90°C under a nitrogen atmosphere for 8 hours.
- After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude product is then taken forward for purification.

Synthesis Workflow Diagram

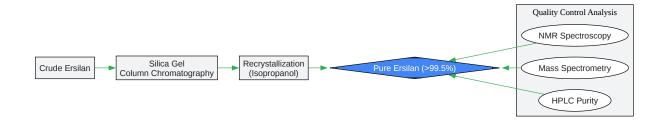




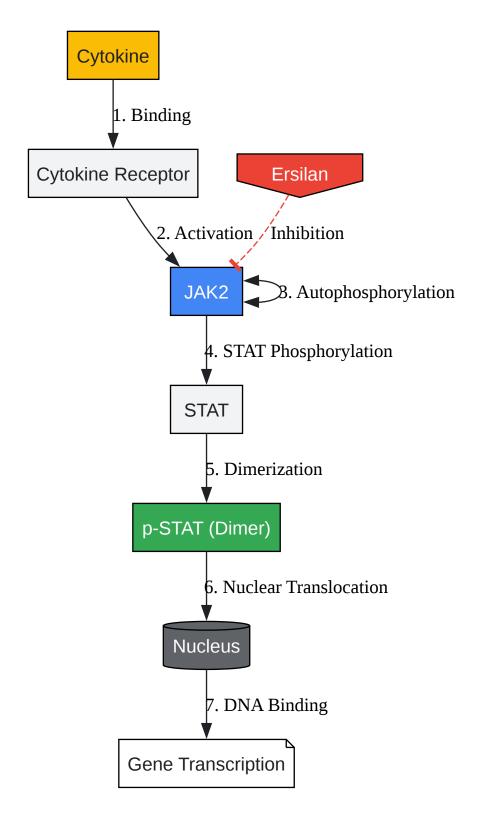












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